molecular formula C18H21N3O3S B1679670 PF-02413873 CAS No. 936345-35-6

PF-02413873

Cat. No. B1679670
CAS RN: 936345-35-6
M. Wt: 359.4 g/mol
InChI Key: QSFGZNVRVZHUGV-UHFFFAOYSA-N
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Description

PF-02413873, also known as PF-2413873, is a potent, selective, fully competitive, and orally active nonsteroidal progesterone receptor (PR) antagonist . It can block progesterone binding and PR nuclear translocation, and inhibit endometrial growth in vivo .


Molecular Structure Analysis

The empirical formula of PF-02413873 is C18H21N3O3S . The compound is also known by its synonyms: 4-[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile, and 4-[[3-Cyclopropyl-5-methyl-1-[(methylsulfonyl)methyl]-1H-pyrazol-4-yl]oxy]-2,6-dimethyl-benzonitrile .


Chemical Reactions Analysis

PF-02413873 was found to have high clearance in rat (84 ml/min/kg) and low clearance in dog (3.8 ml/min/kg), consistent with metabolic stability determined in liver microsomes and hepatocytes in these species . In human, clearance was low in relation to hepatic blood flow, consistent with metabolic stability in human in vitro systems, where identified metabolites suggested predominant cytochrome P450 (P450)-catalyzed oxidative metabolism .

Scientific Research Applications

Pharmacokinetics Research

PF-02413873 has been characterized in metabolism studies in vitro, in preclinical pharmacokinetics in rat and dog, and in an initial pharmacokinetic study in human volunteers . This makes it a valuable compound for studying pharmacokinetics, the movement of drugs within the body.

Endometrial Growth Inhibition

PF-02413873 can block progesterone binding and PR nuclear translocation, and inhibit endometrial growth in vivo . This suggests potential applications in the treatment of conditions related to endometrial growth.

Drug Metabolism Studies

The metabolic stability of PF-02413873 has been determined in liver microsomes and hepatocytes in rat, dog, and human . This makes it useful for studying drug metabolism and predicting human drug clearance.

Progesterone Receptor Antagonist Research

As a selective nonsteroidal progesterone receptor antagonist, PF-02413873 can be used in research to understand the role of progesterone receptors in various biological processes .

Physiologically Based Pharmacokinetic (PBPK) Modeling

The clearance estimates of PF-02413873 have been combined with a PBPK model to predict pharmacokinetic profiles after oral administration in fasted and fed states in humans . This makes it a useful compound for developing and validating PBPK models.

Cytochrome P450 (P450)-catalyzed Oxidative Metabolism Research

PF-02413873 undergoes predominant P450-catalyzed oxidative metabolism . This makes it a potential tool for studying the role of P450 enzymes in drug metabolism.

properties

IUPAC Name

4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)21(10-25(4,22)23)20-17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFGZNVRVZHUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C3CC3)CS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-02413873

CAS RN

936345-35-6
Record name PF-02413873
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936345356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-02413873
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH83GLG04S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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